molecular formula C21H21NO2S B2456082 2-(naphthalen-1-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide CAS No. 2034507-68-9

2-(naphthalen-1-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide

Cat. No.: B2456082
CAS No.: 2034507-68-9
M. Wt: 351.46
InChI Key: FETJCACQOMMAAO-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide is a synthetic organic compound that features a naphthalene ring, a thiophene ring, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide typically involves multi-step organic reactions. The process may include:

    Formation of the naphthalene derivative: Starting with naphthalene, various functional groups can be introduced through electrophilic aromatic substitution reactions.

    Synthesis of the thiophene derivative: Thiophene can be functionalized using similar electrophilic substitution reactions.

    Formation of the tetrahydropyran ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Coupling reactions: The final step involves coupling the naphthalene, thiophene, and tetrahydropyran derivatives to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structural properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects.

Comparison with Similar Compounds

Similar Compounds

    2-(naphthalen-1-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide: can be compared to other acetamide derivatives with similar structural features.

    Naphthalene derivatives: Compounds containing the naphthalene ring system.

    Thiophene derivatives: Compounds containing the thiophene ring system.

    Tetrahydropyran derivatives: Compounds containing the tetrahydropyran ring system.

Uniqueness

The uniqueness of this compound lies in its combination of three distinct ring systems, which may confer unique chemical and biological properties not found in simpler compounds.

Properties

IUPAC Name

2-naphthalen-1-yl-N-(4-thiophen-2-yloxan-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2S/c23-20(15-17-7-3-6-16-5-1-2-8-18(16)17)22-21(10-12-24-13-11-21)19-9-4-14-25-19/h1-9,14H,10-13,15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETJCACQOMMAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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